molecular formula C10H14ClN3O B3024071 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol CAS No. 1249204-94-1

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol

Cat. No.: B3024071
CAS No.: 1249204-94-1
M. Wt: 227.69 g/mol
InChI Key: HBKRJPAPPJRKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound that features a chloropyrimidine moiety attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:

    Formation of 6-Chloropyrimidine: This can be achieved by chlorination of pyrimidine using reagents such as phosphorus oxychloride.

    Amination: The 6-chloropyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

    Coupling with Cyclohexanol: The final step involves coupling the 4-amino-6-chloropyrimidine with cyclohexanol under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclohexanol moiety.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Formation of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexanone.

    Reduction: Formation of reduced derivatives of the pyrimidine ring or cyclohexanol.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyrimidine moiety is crucial for its binding affinity, while the cyclohexanol ring provides structural stability and influences its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloropyrimidine
  • 2-Amino-4-chloropyrimidine
  • 4,6-Dichloropyrimidine

Uniqueness

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is unique due to the presence of both a chloropyrimidine and a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKRJPAPPJRKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733674
Record name 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-58-3
Record name 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.